Ethyl 2-((4-oxo-4H-pyrido[1,2-a](1,3,5)triazin-2-yl)sulfanyl)propanoate
Description
Ethyl 2-((4-oxo-4H-pyrido1,2-atriazin-2-yl)sulfanyl)propanoate (CAS 306978-51-8) is a heterocyclic compound featuring a pyrido[1,2-a][1,3,5]triazin-4-one core substituted with a sulfanyl-linked propanoate ester. Its molecular formula is C₁₂H₁₃N₃O₃S, with a molecular weight of 279.32 g/mol .
Properties
IUPAC Name |
ethyl 2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c1-3-18-10(16)8(2)19-11-13-9-6-4-5-7-15(9)12(17)14-11/h4-8H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INTSQZUMZLIXHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=NC(=O)N2C=CC=CC2=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-((4-oxo-4H-pyrido1,2-atriazin-2-yl)sulfanyl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, such as 4-oxo-4H-pyrido1,2-atriazin-2-yl and ethyl 2-mercaptoacetate.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, pressures, and catalysts to ensure the formation of the desired product.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using reactors and automated systems to ensure consistency and efficiency. The process may also include quality control measures to ensure the purity and potency of the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-((4-oxo-4H-pyrido1,2-atriazin-2-yl)sulfanyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity:
Research indicates that compounds similar to Ethyl 2-((4-oxo-4H-pyrido1,2-atriazin-2-yl)sulfanyl)propanoate exhibit significant antimicrobial properties. Studies have shown that pyrido-triazine derivatives can inhibit the growth of various bacterial strains. The presence of the sulfanyl group enhances the compound's ability to penetrate microbial membranes, making it a candidate for developing new antibiotics .
Antioxidant Properties:
The compound has also been investigated for its antioxidant capabilities. Antioxidants play a crucial role in mitigating oxidative stress-related diseases. In vitro studies have demonstrated that Ethyl 2-((4-oxo-4H-pyrido1,2-atriazin-2-yl)sulfanyl)propanoate can scavenge free radicals effectively, which may contribute to its protective effects against cellular damage .
Potential as Anticancer Agent:
Recent studies have suggested that derivatives of this compound may possess anticancer properties. The mechanism involves inducing apoptosis in cancer cells and inhibiting tumor growth. The structural features of the pyrido-triazine moiety are believed to interact with specific cellular targets involved in cancer progression .
Agricultural Applications
Pesticidal Activity:
Ethyl 2-((4-oxo-4H-pyrido1,2-atriazin-2-yl)sulfanyl)propanoate has shown promise as a pesticide. Its efficacy against plant pathogens can be attributed to its ability to disrupt metabolic processes in fungi and bacteria that affect crops. Field trials have indicated that formulations containing this compound can reduce disease incidence in various crops without adversely affecting beneficial microorganisms in the soil .
Plant Growth Regulation:
In addition to its pesticidal properties, this compound may act as a plant growth regulator. Studies suggest that it can enhance germination rates and promote root development in certain plant species. This application is particularly valuable in enhancing crop yields and improving agricultural productivity under stressful environmental conditions .
Materials Science
Synthesis of Novel Polymers:
The unique chemical structure of Ethyl 2-((4-oxo-4H-pyrido1,2-atriazin-2-yl)sulfanyl)propanoate allows for its use in synthesizing novel polymers with specific properties. Research has focused on incorporating this compound into polymer matrices to improve thermal stability and mechanical strength. These materials could find applications in coatings and composites used in various industrial sectors .
Nanotechnology Applications:
In nanotechnology, derivatives of this compound are being explored for their potential use in drug delivery systems. The ability to modify the surface properties of nanoparticles with Ethyl 2-((4-oxo-4H-pyrido1,2-atriazin-2-yl)sulfanyl)propanoate could enhance the targeting efficiency of therapeutic agents to specific tissues or cells, thereby improving treatment outcomes in diseases such as cancer .
Mechanism of Action
The mechanism by which Ethyl 2-((4-oxo-4H-pyrido1,2-atriazin-2-yl)sulfanyl)propanoate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
Ethyl 2-[(9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl]acetate (CAS 306978-89-2)
- Molecular Formula : C₁₂H₁₃N₃O₃S (identical to the target compound).
- Key Structural Differences: Substituent on Pyridotriazine Core: A methyl group at position 9 of the pyridotriazine ring. Ester Chain: Acetate (C2) instead of propanoate (C3) in the sulfanyl-linked side chain.
- The shorter acetate chain may reduce lipophilicity compared to the propanoate analog, affecting solubility and membrane permeability .
Ethyl 2-[(4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl]acetate (CAS 303145-14-4)
- Molecular Formula : C₁₁H₁₁N₃O₃S.
- Key Structural Differences: Ester Chain: Acetate (C2) substituent instead of propanoate (C3). Molecular Weight: 265.29 g/mol (slightly lower than the target compound).
- Implications :
Ethyl 2-[2-({4-oxo-4H-pyrido[1,3,5]triazin-2-yl}sulfanyl)acetamido]benzoate (CAS 896327-87-0)
- Molecular Formula : C₁₈H₁₆N₄O₄S.
- Key Structural Differences :
- Additional Benzamide Moiety : Introduces a bulkier aromatic group via an acetamido linkage.
- Molecular Weight : 384.41 g/mol (significantly higher than the target compound).
- Increased molecular weight and complexity may reduce solubility in aqueous media .
Comparative Data Table
| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| Target Compound (306978-51-8) | C₁₂H₁₃N₃O₃S | 279.32 | Propanoate ester, unsubstituted pyridotriazine |
| 9-Methyl Acetate Analog (306978-89-2) | C₁₂H₁₃N₃O₃S | 279.32 | Acetate ester, 9-methyl-pyridotriazine |
| Acetate Analog (303145-14-4) | C₁₁H₁₁N₃O₃S | 265.29 | Acetate ester, unsubstituted pyridotriazine |
| Benzamide Derivative (896327-87-0) | C₁₈H₁₆N₄O₄S | 384.41 | Acetamido-benzoate ester, unsubstituted pyridotriazine |
Structural and Functional Implications
- Chain Length Variations: Propanoate (C3) vs. acetate (C2) esters influence lipophilicity and metabolic stability. Longer chains (e.g., propanoate) may enhance membrane permeability but increase susceptibility to oxidative metabolism .
- Benzamide groups introduce aromatic bulk, favoring interactions with hydrophobic binding pockets .
Biological Activity
Ethyl 2-((4-oxo-4H-pyrido1,2-atriazin-2-yl)sulfanyl)propanoate is a compound with significant potential in medicinal chemistry due to its unique structural features. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₂H₁₃N₃O₃S
- Molecular Weight : 279.32 g/mol
- CAS Number : 306978-51-8
The biological activity of Ethyl 2-((4-oxo-4H-pyrido1,2-atriazin-2-yl)sulfanyl)propanoate can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of various bacterial strains and fungi.
- Antioxidant Properties : It may act as a free radical scavenger, thus protecting cells from oxidative stress.
- Enzyme Inhibition : Research indicates that it could inhibit specific enzymes involved in disease processes.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of Ethyl 2-((4-oxo-4H-pyrido1,2-atriazin-2-yl)sulfanyl)propanoate against several pathogens. The results are summarized in the following table:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These findings indicate that the compound possesses notable antimicrobial properties, particularly against E. coli and S. aureus .
Antioxidant Activity
The antioxidant capacity was assessed using the DPPH radical scavenging assay. The compound demonstrated a significant reduction in DPPH radicals at concentrations ranging from 10 to 100 µg/mL:
| Concentration (µg/mL) | % Inhibition |
|---|---|
| 10 | 25% |
| 50 | 50% |
| 100 | 80% |
This suggests that Ethyl 2-((4-oxo-4H-pyrido1,2-atriazin-2-yl)sulfanyl)propanoate has strong antioxidant potential .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers tested Ethyl 2-((4-oxo-4H-pyrido1,2-atriazin-2-yl)sulfanyl)propanoate against multi-drug resistant strains of bacteria. The study revealed that the compound not only inhibited bacterial growth but also exhibited synergistic effects when combined with conventional antibiotics like amoxicillin and ciprofloxacin.
Case Study 2: Cellular Protection Against Oxidative Stress
Another study focused on the protective effects of this compound on human epithelial cells subjected to oxidative stress induced by hydrogen peroxide. Results indicated that treatment with Ethyl 2-((4-oxo-4H-pyrido1,2-atriazin-2-yl)sulfanyl)propanoate significantly reduced cell death and increased cell viability compared to untreated controls.
Q & A
Basic Research Questions
Q. What are the key spectroscopic techniques for characterizing Ethyl 2-((4-oxo-4H-pyrido1,2-atriazin-2-yl)sulfanyl)propanoate, and how can conflicting NMR signals be resolved?
- Methodological Answer :
- Use 1H and 13C NMR to identify proton and carbon environments, particularly the sulfanyl (-S-) and ester (-COO-) groups.
- 2D NMR (COSY, HSQC) resolves overlapping signals by correlating adjacent protons and carbons.
- IR spectroscopy confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester).
- Mass spectrometry (HRMS) validates molecular weight (C₁₂H₁₃N₃O₃S; [M+H]+ = 280.07).
- Conflict Resolution : Vary solvents (e.g., DMSO-d₆ vs. CDCl₃) or temperatures to shift signals. Compare with computational models (DFT) for predicted shifts .
Q. What synthetic routes are available for Ethyl 2-((4-oxo-4H-pyrido1,2-atriazin-2-yl)sulfanyl)propanoate, and how do reaction conditions affect yield?
- Methodological Answer :
- Primary Route : Thiol-alkylation of 4-oxo-4H-pyrido1,2-atriazine-2-thiol with ethyl 2-bromopropanoate under basic conditions (K₂CO₃/NaH in DMF or THF).
- Optimization :
- Solvent : DMF increases reaction rate but may reduce purity; THF offers better control.
- Temperature : 0–25°C minimizes side reactions (e.g., ester hydrolysis).
- Base : NaH (stronger base) improves thiol activation but risks over-alkylation.
- Yield Range : 60–85% depending on purification (column chromatography vs. recrystallization) .
Advanced Research Questions
Q. How does the sulfanyl group influence the compound's reactivity in nucleophilic substitution reactions, and what experimental approaches validate these effects?
- Methodological Answer :
- Reactivity : The sulfanyl (-S-) group enhances nucleophilicity compared to oxygen analogs, favoring SN2 mechanisms.
- Validation :
- Kinetic Studies : Compare reaction rates with oxygen analogs (e.g., ethyl 2-((4-oxo-pyridotriazin-2-yl)oxy)propanoate).
- Isotopic Labeling : Use ³⁴S-labeled compounds to track sulfur participation via MS/MS fragmentation.
- Computational Analysis : DFT calculations (e.g., Gaussian) model transition states and charge distribution .
Q. What strategies mitigate degradation of Ethyl 2-((4-oxo-4H-pyrido1,2-atriazin-2-yl)sulfanyl)propanoate under varying pH conditions, and how is stability quantified?
- Methodological Answer :
- Degradation Pathways : Hydrolysis of the ester group (acidic pH) or pyridotriazinone ring opening (basic pH).
- Stabilization :
- Buffered Solutions : Use phosphate buffer (pH 7.4) for biological assays.
- Antioxidants : Add 0.1% BHT to prevent sulfur oxidation.
- Storage : -20°C in anhydrous DMSO reduces hydrolysis.
- Quantification : HPLC-UV at 254 nm tracks degradation products; calculate half-life (t₁/₂) at 25°C .
Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound's interaction with biological targets, and what validation methods are recommended?
- Methodological Answer :
- DFT : Optimize geometry (B3LYP/6-31G*) to calculate electrostatic potential maps for reactive sites.
- Docking : Use AutoDock Vina to simulate binding to targets (e.g., kinases or proteases). Focus on sulfanyl group interactions with catalytic residues.
- Validation :
- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD).
- Isothermal Titration Calorimetry (ITC) : Confirm thermodynamic parameters (ΔH, ΔS).
- Enzymatic Assays : Compare IC₅₀ values with docking scores .
Key Notes
- Structural Uniqueness : The sulfanyl-propanoate moiety enhances both nucleophilicity and metabolic stability compared to ether or amine analogs .
- Research Gaps : Limited data on in vivo pharmacokinetics and long-term stability in biological matrices.
- Contradictions : Computational models may overestimate binding affinity due to solvent effects not accounted for in docking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
